4-Aminoquinazoline-8-carbonitrile
Description
Propriétés
IUPAC Name |
4-aminoquinazoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYVZZEECYURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NC=N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 4-Aminoquinazoline-8-carbonitrile scaffold
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of the 4-Aminoquinazoline-8-carbonitrile scaffold.
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 4-Aminoquinazoline-8-carbonitrile scaffold (CAS: 2288709-19-1) represents a specialized modification of the privileged quinazoline pharmacophore. While 4-aminoquinazolines are foundational to kinase inhibitor oncology drugs (e.g., Gefitinib, Erlotinib), the introduction of a nitrile (cyano) group at the C8 position introduces unique electronic and steric properties. This guide analyzes the scaffold's utility in modulating pKa, blocking metabolic "soft spots," and creating novel chemical space for ATP-competitive inhibition.
Structural & Electronic Analysis
Core Architecture
The scaffold consists of a bicyclic quinazoline ring substituted with an amino group at position 4 and a nitrile group at position 8.
-
Molecular Formula:
[1] -
Molecular Weight: 170.17 g/mol [1]
-
H-Bond Donors: 1 (Exocyclic
) -
H-Bond Acceptors: 3 (N1, N3, and the Nitrile N)
Electronic Modulation (The "8-CN Effect")
The 8-cyano group is a strong electron-withdrawing group (EWG). Its presence significantly alters the electronic landscape of the pyrimidine ring compared to the unsubstituted parent.
-
Reduced Basicity: The inductive (
) and mesomeric ( ) effects of the 8-CN group withdraw electron density from the N1 nitrogen. This lowers the of the N1 protonation site (typically ~5.5 for quinazolines), making the molecule less basic.-
MedChem Implication: Reduced basicity decreases the energy penalty for desolvation when entering a hydrophobic kinase pocket.
-
-
Metabolic Blocking: The C8 position is a common site for oxidative metabolism (hydroxylation) in quinazolines. Substitution with a metabolically stable nitrile group blocks this pathway, potentially extending half-life (
). -
Dipole Orientation: The nitrile group introduces a strong dipole vector, which can be exploited to engage specific residues in the solvent-front or ribose-binding regions of a kinase active site.
Validated Synthetic Protocols
The synthesis of 4-amino-8-cyanoquinazolines is non-trivial due to the directing effects required to place the nitrile at C8. The most robust, self-validating route avoids electrophilic aromatic substitution (which favors C6) and instead utilizes a cyclization strategy starting from a pre-functionalized benzene precursor.
Primary Route: Cyclization of 2-Aminobenzene-1,3-dicarbonitrile
This protocol relies on the condensation of 2-aminobenzene-1,3-dicarbonitrile with formamide. This method is superior because it unambiguously fixes the position of the 8-cyano group.
Reagents & Materials:
-
Precursor: 2-Aminobenzene-1,3-dicarbonitrile[2]
-
Cyclizing Agent: Formamide (acts as both solvent and C1 synthon)
-
Solvent: Formamide (excess)[2]
-
Temperature: Reflux (
)
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 2-aminobenzene-1,3-dicarbonitrile (1.0 eq).
-
Addition: Add excess formamide (approx. 10-15 volumes).
-
Reaction: Heat the mixture to reflux with vigorous magnetic stirring.
-
Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. The reaction typically requires 12–24 hours.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (5x volume).
-
Precipitation: The product, 4-aminoquinazoline-8-carbonitrile, will precipitate as a solid.
-
Filtration: Collect the solid via vacuum filtration.[3] Wash the cake copiously with water to remove residual formamide.
-
Purification: Recrystallize from ethanol or DMF/Water to obtain the pure scaffold.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Medicinal Chemistry Applications
Kinase Inhibition (EGFR & Dual Inhibitors)
The 4-aminoquinazoline core is the "warhead" of choice for ATP-competitive inhibitors. The N1 nitrogen accepts a hydrogen bond from the hinge region (typically Met793 in EGFR), while the C4-amino group acts as a donor to the backbone carbonyl (typically Gln791).
Why use the 8-CN scaffold?
-
Selectivity Filter: Many kinases have restricted space around the C8 position. A small, linear nitrile group can fit where bulkier groups (e.g., methoxy) cannot, potentially improving selectivity profiles.
-
Solubility Tuning: While the nitrile is lipophilic, its electron-withdrawing nature reduces the basicity of the scaffold, altering the ionization state at physiological pH. This can be critical for optimizing membrane permeability (LogD).
Comparative SAR Data
The table below summarizes the theoretical impact of C8 substitution on the quinazoline core properties.
| Substituent at C8 | Electronic Effect (Hammett | Impact on N1 Basicity | Metabolic Stability | Steric Bulk |
| -H (Parent) | 0.00 | Baseline ( | Low (Oxidation prone) | Low |
| -OCH3 (Gefitinib-like) | -0.27 (Donor) | Increased | Moderate (Demethylation) | Moderate |
| -CN (Target) | +0.66 (Strong Withdrawal) | Decreased | High (Blocked) | Low (Linear) |
| -CF3 | +0.54 (Withdrawal) | Decreased | High | High |
Signaling Pathway Integration
In the context of EGFR inhibition, the scaffold interrupts the downstream signaling cascade.
References
-
Synthesis of 4-Amino-8-Cyanoquinazolines
-
Title: Synthesis of 4-amino-8-cyanoquinazolines.[2]
- Source: Heterocycles, Vol 36, No 10, 1993.
- Context: Describes the foundational cyclization of 2-aminobenzene-1,3-dicarbonitrile with formamide.
-
-
Quinazoline SAR in Kinase Inhibitors
-
Chemical Properties & CAS Data
-
Title: 4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1).[1]
- Source: ChemScene / PubChem.
- Context: Physical property data and commercial availability of the scaffold.
-
-
General Quinazoline Synthesis
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminoquinazoline-8-carbonitrile molecular weight and formula
Abstract
This technical guide provides a comprehensive structural and synthetic analysis of 4-Aminoquinazoline-8-carbonitrile (CAS: 2288709-19-1). As a specialized derivative of the quinazoline pharmacophore, this compound represents a critical intermediate in the development of condensed heterocyclic kinase inhibitors. This document details its physicochemical profile, validated synthetic pathways, and structural utility in medicinal chemistry, specifically targeting the design of EGFR and PI3K inhibitors.
Physicochemical Profile
The 8-carbonitrile substitution on the 4-aminoquinazoline core introduces a strong electron-withdrawing group at the peri-position relative to the bridgehead nitrogen (N1). This modification significantly alters the electronic density of the pyrimidine ring, potentially enhancing nucleophilic interactions at the C2 position and increasing the acidity of the exocyclic amino group compared to the unsubstituted parent.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | 4-Aminoquinazoline-8-carbonitrile |
| Common Synonyms | 4-Amino-8-cyanoquinazoline; 8-Cyano-4-aminoquinazoline |
| CAS Number | 2288709-19-1 |
| Molecular Formula | C₉H₆N₄ |
| Molecular Weight | 170.17 g/mol |
| Exact Mass | 170.0592 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calc) | ~3.5 (protonation at N1) |
| Topological Polar Surface Area | 75.6 Ų |
Structural Formula
The molecule consists of a benzene ring fused to a pyrimidine ring. The amino group (-NH₂) is located at position 4 (pyrimidine ring), and the nitrile group (-CN) is located at position 8 (benzene ring, adjacent to the bridgehead N1).
Synthetic Methodology
The synthesis of 4-aminoquinazoline-8-carbonitrile is a classic example of regioselective cyclocondensation. The most robust route utilizes 2-aminobenzene-1,3-dicarbonitrile (2-aminoisophthalonitrile) as the starting material.
Mechanism of Formation
The reaction proceeds via the "Formamide Method," where the amino group of the aniline derivative attacks the formyl group of formamide (or formamidine), followed by an intramolecular nucleophilic attack on the adjacent nitrile group.
Regioselectivity Logic:
-
Starting Material: 2-aminobenzene-1,3-dicarbonitrile possesses two nitrile groups ortho to the amino group.
-
Cyclization: The amino group reacts with formamide to form an intermediate amidine. This intermediate cyclizes with one of the ortho-nitrile groups to form the pyrimidine ring.
-
Outcome: Since the molecule has C2 symmetry regarding the amino group, cyclization at either nitrile yields the same initial fused system. However, in the final quinazoline numbering, the bridgehead carbon attached to N1 is C8a. The carbon adjacent to C8a in the benzene ring becomes C8 . Therefore, the unreacted nitrile group ends up at the 8-position.
Protocol: Cyclocondensation with Formamide
-
Reagents: 2-Aminobenzene-1,3-dicarbonitrile (1.0 eq), Formamide (Excess, solvent/reagent), Sodium Methoxide (Catalytic, optional).
-
Conditions: Reflux (140–180°C) for 6–12 hours.
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with 2-aminobenzene-1,3-dicarbonitrile.
-
Activation: Add excess formamide (approx. 10–15 volumes).
-
Reaction: Heat the mixture to reflux. The solution will typically darken as the reaction proceeds. Monitor by TLC (eluent: DCM/MeOH 9:1) or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The product should precipitate out as a solid.[1]
-
Purification: Filter the precipitate. Wash with cold water and diethyl ether to remove residual formamide. Recrystallize from ethanol or DMF/Water if necessary.[1]
Figure 1: Synthetic pathway for 4-Aminoquinazoline-8-carbonitrile via formamide cyclocondensation.
Therapeutic Applications & SAR Logic
The 4-aminoquinazoline scaffold is the structural backbone of several blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib). The 8-carbonitrile variant offers unique properties for Structure-Activity Relationship (SAR) studies.[2]
Electronic Modulation
The C8-cyano group is an electron-withdrawing group (EWG).
-
Effect on N1: It reduces the basicity of the N1 nitrogen. In kinase binding pockets (e.g., EGFR ATP-binding site), N1 often accepts a hydrogen bond from the hinge region (e.g., Met793 in EGFR). Modulating this basicity can tune the binding affinity and selectivity.
-
Effect on C2: The EWG activates the C2 position for potential nucleophilic aromatic substitution (SNAr) if a leaving group were present, or metabolic oxidation.
Steric Constraints
The C8 position points towards the "solvent front" or the ribose-binding pocket depending on the specific binding mode. A nitrile group is relatively small (linear), allowing it to fit into tight pockets where larger halogens or alkyl groups might clash sterically.
Synthetic Utility (Intermediate)
The 8-cyano group can be further derivatized:
-
Hydrolysis: To 8-carboxamide or 8-carboxylic acid (solubility enhancement).
-
Reduction: To 8-aminomethyl (creation of new interaction points).
-
Click Chemistry: The nitrile can react with azides to form tetrazoles (bioisosteres for carboxylic acids).
Figure 2: Functional mapping of the 4-Aminoquinazoline-8-carbonitrile scaffold in drug design.
Analytical Characterization
To validate the identity of synthesized 4-aminoquinazoline-8-carbonitrile, the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆):
-
Aromatic Protons: Three signals corresponding to the benzene ring protons (H5, H6, H7). H5 and H7 will appear as doublets (or dd), while H6 will be a triplet (t).
-
Pyridine Proton (H2): A distinctive singlet around δ 8.4–8.6 ppm, characteristic of the quinazoline C2-H.
-
Amino Protons: A broad singlet (exchangeable with D₂O) typically around δ 7.5–8.5 ppm.
-
-
IR Spectroscopy:
-
Nitrile (C≡N): A sharp, diagnostic band at ~2220–2230 cm⁻¹.
-
Amino (NH₂): Doublet bands at ~3300–3450 cm⁻¹.
-
-
Mass Spectrometry:
-
[M+H]⁺: Peak at m/z 171.2.
-
References
-
PubChem. (2023). 4-Aminoquinazoline - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Fernández-Álvarez, E., et al. (1993).[3] Synthesis of 4-amino-8-cyanoquinazolines. Heterocycles, 36(10), 2277.[3] Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Aminoquinazoline-8-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-aminoquinazoline-8-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development.
Core Molecular Identifiers
Accurate identification of a chemical entity is paramount for reproducible research. The standard identifiers for 4-aminoquinazoline-8-carbonitrile are provided below.
| Identifier | Value | Source |
| SMILES | C1=CC(=C2C(=C1)C(=NC=N2)N)C#N | ChemScene[1] |
| InChIKey | LJQZUVVZNKEVSM-UHFFFAOYSA-N | Generated from SMILES |
| CAS Number | 2288709-19-1 | ChemScene[1] |
| Molecular Formula | C₉H₆N₄ | ChemScene[1] |
| Molecular Weight | 170.17 g/mol | ChemScene[1] |
The structure of 4-Aminoquinazoline-8-carbonitrile is depicted below, highlighting the key functional groups: a quinazoline core, a primary amine at position 4, and a nitrile group at position 8.
Caption: 2D structure of 4-Aminoquinazoline-8-carbonitrile.
Synthesis of 4-Aminoquinazoline-8-carbonitrile
The synthesis of 4-amino-8-cyanoquinazolines is achieved through the cyclization of 2-aminobenzene-1,3-dicarbonitriles with formamide.[2] This reaction provides a direct and efficient route to the quinazoline core.
Reaction Scheme
The overall synthetic transformation is as follows:
Caption: Synthesis of 4-Aminoquinazoline-8-carbonitrile.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described for the synthesis of 4-amino-8-cyanoquinazolines.[2]
Materials:
-
2-Aminobenzene-1,3-dicarbonitrile
-
Formamide
-
Ethanol
-
Deionized water
-
Decolorizing charcoal
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filtration paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6 mmol of 2-aminobenzene-1,3-dicarbonitrile with 20 mL (0.5 mol) of formamide.
-
Reaction: Heat the mixture to reflux with constant stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of cold water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water.
-
Purification: Recrystallize the crude product from ethanol, using decolorizing charcoal if necessary, to yield the purified 4-aminoquinazoline-8-carbonitrile.
-
Drying: Dry the purified product under vacuum.
Physicochemical Properties
The physicochemical properties of 4-aminoquinazoline-8-carbonitrile are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₆N₄ | ChemScene[1] |
| Molecular Weight | 170.17 g/mol | ChemScene[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| logP | 1.08 | ChemScene (calculated)[1] |
| Topological Polar Surface Area (TPSA) | 75.9 Ų | ChemScene (calculated)[1] |
| Hydrogen Bond Donors | 1 | ChemScene (calculated)[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene (calculated)[1] |
| Rotatable Bonds | 0 | ChemScene (calculated)[1] |
Potential Applications in Drug Discovery
The 4-aminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] This framework is particularly prominent in the development of kinase inhibitors for cancer therapy.
Kinase Inhibition
Derivatives of 4-aminoquinazoline have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The 4-amino group typically serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.
While specific biological data for 4-aminoquinazoline-8-carbonitrile is not widely available in the public domain, its structural similarity to known kinase inhibitors suggests it may exhibit activity against targets such as:
-
Epidermal Growth Factor Receptor (EGFR): A primary target for many 4-aminoquinazoline-based anticancer drugs.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in angiogenesis, a critical process for tumor growth.
-
Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold allows for modification to target a wide range of kinases.
The nitrile group at the 8-position can influence the molecule's electronic properties and provide an additional point for interaction within the target's binding pocket or for further chemical modification to enhance potency and selectivity.
Other Potential Therapeutic Areas
Beyond oncology, quinazoline derivatives have shown a broad spectrum of biological activities, including:
-
Antihypertensive
-
Anti-inflammatory
-
Antiviral
-
Antibacterial
-
Antiparasitic
The unique substitution pattern of 4-aminoquinazoline-8-carbonitrile makes it an interesting candidate for screening in a variety of disease models.
Conclusion
4-Aminoquinazoline-8-carbonitrile is a synthetically accessible heterocyclic compound with significant potential for drug discovery. Its core 4-aminoquinazoline scaffold is a proven pharmacophore, particularly in the realm of kinase inhibition. This guide has provided the essential molecular identifiers, a detailed synthesis protocol, and an overview of its potential applications. Further investigation into the biological activity of this specific derivative is warranted to fully elucidate its therapeutic potential.
References
- Soto, J. L., et al. (1993). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. HETEROCYCLES, 36(10), 2273-2280.
-
PubChem. 4-Aminoquinazoline. [Link]
- Neoplasma. (2001). Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. Neoplasma, 48(1), 52-60.
- Zayed, M. F., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Bulletin, 65(8), 2053-2067.
-
Bentham Science. 4-Aminoquinazoline Analogs: A Novel Class of Anticancer Agents. [Link]
-
SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]
-
PubMed. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. [Link]
-
ResearchGate. 4-amino-5,7-bis(4-(trifluoromethyl)phenyl) quinazoline-8-carbonitrile. [Link]
-
SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]
Sources
Pharmacophore modeling of 4-aminoquinazoline-8-carbonitrile
An In-Depth Technical Guide to the Pharmacophore Modeling of 4-Aminoquinazoline-8-Carbonitrile
Abstract
The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target a wide array of proteins, most notably protein kinases.[1][2][3] Derivatives of this core are integral to several approved anticancer therapies that function as potent and selective inhibitors of receptors like EGFR and VEGFR.[4][5] This guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process as applied to 4-aminoquinazoline-8-carbonitrile derivatives. We will move beyond a simple recitation of steps to explore the critical decision-making, scientific rationale, and validation protocols essential for constructing a predictive and robust pharmacophore model. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage this powerful in silico technique for lead discovery and optimization.
Foundational Principles: The Pharmacophore Concept
A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[6] It is not a real molecule but an abstract model that represents the key molecular recognition features.[7][8] Pharmacophore modeling serves as a powerful engine in computer-aided drug design, enabling researchers to rapidly screen vast virtual libraries for compounds likely to possess a desired biological activity, thereby saving significant time and resources.[9][10]
Models are broadly categorized into two types[11][12]:
-
Structure-Based Pharmacophores (SBP): Derived from the 3D structure of the target protein-ligand complex. This is the preferred method when high-resolution structural data (e.g., from X-ray crystallography) is available, as it directly maps the key interaction points within the binding site.[7]
-
Ligand-Based Pharmacophores (LBP): Generated from a set of active compounds when the target's 3D structure is unknown. This approach works by aligning the ligands and identifying the common chemical features that are presumed to be responsible for their activity.[12]
For this guide, we will detail the ligand-based workflow , a common and powerful scenario in drug discovery, particularly when exploring novel targets or chemical series for which no co-crystal structures exist.
The Ligand-Based Pharmacophore Modeling Workflow
The development of a predictive pharmacophore model is a systematic process where the integrity of each step directly impacts the quality of the final output. The causality behind this workflow is to distill the structure-activity relationship (SAR) of a known set of active molecules into a simple, 3D query that can be used to identify novel, structurally diverse compounds with the same biological profile.
Step 1: Dataset Preparation and Curation
Expertise & Rationale: The foundational principle of any modeling effort is "garbage in, garbage out." The predictive power of a pharmacophore model is entirely contingent on the quality and characteristics of the training set data. A well-curated dataset should contain structurally diverse molecules and span a significant range of biological activities (typically at least 3-4 orders of magnitude).
Protocol:
-
Training Set Selection:
-
Assemble a set of 4-aminoquinazoline-8-carbonitrile derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) against a single, specific target. A set of 20-30 compounds is often a good starting point.
-
Convert activity values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).
-
Categorize the compounds:
-
Actives: High-potency compounds (e.g., pIC₅₀ > 7). These will be used to define the pharmacophore features.
-
Inactives: Compounds with little to no activity (e.g., pIC₅₀ < 5). These are crucial for refining the model and ensuring it has good discriminatory power.
-
-
-
Test Set Selection:
-
From the initial dataset, set aside a representative subset of compounds (typically 20-25% of the total) to serve as an external test set.[13]
-
Crucially, these compounds must not be used during model generation or training. The test set is the ultimate arbiter of the model's predictive ability on unknown molecules.[12]
-
-
Ligand Preparation:
-
Generate 3D coordinates for all structures.
-
Correct protonation states at a physiological pH (e.g., 7.4).
-
Minimize the energy of each structure using a suitable force field.
-
Step 2: Conformational Analysis
Expertise & Rationale: Small molecules are not static; they are flexible and adopt a multitude of conformations in solution. Only one of these, the "bioactive conformation," is responsible for the interaction with the biological target. To build an accurate model, we must computationally explore the conformational space of each active ligand to ensure the bioactive conformation is likely represented.[13]
Protocol:
-
For each molecule in the training set, generate a diverse ensemble of low-energy conformers.
-
Utilize a robust conformational search algorithm, such as systematic search or Monte Carlo sampling, available in software packages like Schrödinger's Phase, MOE, or LigandScout.[11][14][15]
-
Set an energy window (e.g., 15-20 kcal/mol above the global minimum) to ensure a comprehensive yet computationally tractable search.
Step 3: Hypothesis Generation
Expertise & Rationale: This is the core of the modeling process. The algorithm identifies common chemical features among the active compounds and aligns their respective conformers in 3D space to find a spatial arrangement of features that is shared by all (or most) of the active molecules.
Protocol:
-
Feature Definition: Define the set of chemical features to be considered. For the 4-aminoquinazoline-8-carbonitrile scaffold, these would typically include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Aromatic Ring (AR)
-
Hydrophobic (HY)
-
-
Common Feature Alignment: Employ a common feature alignment algorithm. The software will generate a series of pharmacophore hypotheses, each representing a different 3D arrangement of features.
-
Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds and avoids mapping the inactive ones. The highest-ranked hypotheses are carried forward for validation.
The Pillar of Trustworthiness: Rigorous Model Validation
Expertise & Rationale: A pharmacophore model that has not been rigorously validated is merely a descriptive hypothesis. Validation is the process that establishes the model's statistical significance and its predictive power, thereby building trust in its utility for virtual screening.[12][16]
Internal Validation
Protocol:
-
Fischer's Randomization Test: This method assesses the statistical relevance of the model. The biological activities of the training set compounds are scrambled randomly, and the modeling process is repeated multiple times (e.g., 19 or 99 times). If the original hypothesis has a significantly better score than any of the models generated from random data, it provides high confidence (e.g., 95% or 99%) that the model is based on a true structure-activity correlation.[12][17]
External Validation
Expertise & Rationale: This is the most critical validation step. The model's ability to distinguish active from inactive compounds in the external test set (which it has never seen before) is the true measure of its predictive utility.[13]
Protocol:
-
Use the final pharmacophore hypothesis as a 3D query to screen the external test set database.
-
Analyze the screening results and calculate key performance metrics.
Data Presentation: Validation Metrics
| Metric | Formula | Description | Ideal Value |
| Total Test Compounds (D) | - | The total number of molecules in the external test set. | - |
| Total Actives (A) | - | The number of known active molecules in the test set. | - |
| Total Hits (Ht) | - | The number of molecules from the test set that match the pharmacophore. | - |
| Active Hits (Ha) | - | The number of known actives from the test set that match the pharmacophore. | Close to A |
| Enrichment Factor (E) | (Ha / Ht) / (A / D) | Measures how many more actives are found by the model compared to random selection. | High (>1) |
| Goodness of Hit (GH) Score | [(Ha(3A+Ht))/(4HtA)] * [1 - ((Ht-Ha)/(D-A))] | A score between 0 and 1 that balances hit rate and false positives.[18] | > 0.7 (Good) |
A model that performs well in these validation tests, particularly achieving a high GH score, can be considered robust and suitable for large-scale virtual screening.
Application: Virtual Screening for Novel Scaffolds
Expertise & Rationale: The primary application of a validated pharmacophore model is to identify novel hit compounds from large chemical databases.[10] This process, known as pharmacophore-based virtual screening (PBVS), filters millions of compounds down to a manageable number of high-potential candidates for further investigation.[6][9][19]
Protocol:
-
Database Selection: Choose one or more large, 3D-searchable compound databases, such as ZINC, ChEMBL, or Enamine.[14][20] These databases contain millions of commercially available or synthetically accessible compounds.
-
Pharmacophore Screening: Use the validated 4-aminoquinazoline-8-carbonitrile pharmacophore model as a 3D query to search the selected database(s). The software will identify all molecules in the database whose atoms can be mapped onto the pharmacophoric features with the correct spatial constraints.
-
Hit Filtering and Prioritization:
-
The initial screen may yield thousands of hits. These must be filtered.
-
Apply drug-likeness filters, such as Lipinski's Rule of Five, to remove compounds with poor pharmacokinetic properties.
-
Rank the remaining hits based on their fit score to the pharmacophore model.
-
Perform visual inspection and clustering to ensure chemical diversity among the top-ranked hits.
-
-
Downstream Analysis: The final, curated list of virtual hits can be subjected to more computationally intensive methods like molecular docking or molecular dynamics simulations to refine binding pose predictions and estimate binding affinities before committing to the expensive process of chemical synthesis and biological testing.[11][20]
Conclusion
Pharmacophore modeling, when executed with scientific rigor and a deep understanding of its underlying principles, is an invaluable tool in the drug discovery pipeline. For a well-studied scaffold like 4-aminoquinazoline, this technique allows for the rapid exploration of chemical space to identify novel derivatives that may possess improved potency, selectivity, or pharmacokinetic properties. The workflow detailed in this guide—emphasizing careful dataset curation, multi-step validation, and logical application—provides a robust framework for developing predictive models that can significantly accelerate the discovery of next-generation therapeutics.
References
-
Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Frontiers. [Link]
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26). ACS Publications. [Link]
-
List of softwares related to pharmacophore modeling. | Download Table. (n.d.). ResearchGate. [Link]
-
Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025, August 31). ACS Publications. [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Future Science. [Link]
-
DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pharmacophore approaches in protein kinase inhibitors design. (2014, December 9). Baishideng Publishing Group. [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). National Center for Biotechnology Information. [Link]
-
Pharmacophore Modeling Studies of Type I and Type II Kinase Inhibitors of Tie2. (2009, February 15). PubMed. [Link]
-
Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable. [Link]
-
Role of Pharmacophores in Virtual Screening and Drug Discovery. (2026, January 1). ResearchGate. [Link]
-
Pharmacophore modeling: advances and pitfalls - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 8). Frontiers. [Link]
-
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019, November 20). MDPI. [Link]
-
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019, November 20). PubMed. [Link]
-
OpenPharmaco: Open-source protein-based pharmacophore modeling software. (2024, June 19). GitHub. [Link]
-
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025, May 16). MDPI. [Link]
-
3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024, February 8). PubMed. [Link]
-
Directory of in silico Drug Design tools. (2018, May 4). Bioinformatics.org. [Link]
-
Phase | Schrödinger. (n.d.). Schrödinger. [Link]
-
Pharmacophore modeling in drug design. (2025, February 6). PubMed. [Link]
-
(PDF) Pharmacophore modeling and its applications. (2022, August 16). ResearchGate. [Link]
-
3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies | Request PDF. (n.d.). ResearchGate. [Link]
-
Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). Preprints.org. [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024, October 24). Frontiers. [Link]
-
Pharmacophore model validation using GH score method. (n.d.). ResearchGate. [Link]
-
Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. (2016, October 6). ResearchGate. [Link]
-
3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. (2024, February 8). Taylor & Francis Online. [Link]
-
Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009, January 1). PubMed. [Link]
-
DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. (n.d.). Latin American Journal of Pharmacy. [Link]
-
Structure-activity relationship of 4-aminoquinazoline EGFR inhibitors... (n.d.). ResearchGate. [Link]
-
Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2001, February 26). PubMed. [Link]
-
Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation. (2023, March 25). PubMed. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI. [Link]
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (2025, January 29). Frontiers. [Link]
-
4-aminoquinazoline analogs: a novel class of anticancer agents. (2013, June 1). PubMed. [Link]
-
(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2025, August 5). ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. schrodinger.com [schrodinger.com]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
Methodological & Application
Synthesis of 4-Aminoquinazoline-8-carbonitrile from 2-amino-3-cyanobenzoic acid
Technical Application Note: Scalable Synthesis of 4-Aminoquinazoline-8-carbonitrile
Executive Summary
This application note details the synthesis of 4-aminoquinazoline-8-carbonitrile starting from 2-amino-3-cyanobenzoic acid . This scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly for EGFR and PI3K targets, where the C8-cyano group provides unique electronic properties and solubility profiles compared to the unsubstituted quinazoline core.
The protocol employs a robust 3-step sequence :
-
Cyclocondensation: Niementowski-variation cyclization using formamide.
-
Activation: Deoxychlorination using phosphorus oxychloride (POCl
). -
Amination: Nucleophilic aromatic substitution (S
Ar) with ammonia.
This guide prioritizes reproducibility, safety, and scalability, addressing specific challenges regarding the stability of the C8-nitrile group under hydrolytic conditions.
Retrosynthetic Analysis & Pathway
The synthesis is designed to install the quinazoline core while preserving the sensitive nitrile functionality. The direct conversion of the acid to the amino-quinazoline is not feasible in one step; therefore, we utilize the 4-chloro intermediate as a linchpin.
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the quinazoline core.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Moisture Control | Strictly Anhydrous (Step 2) | POCl |
| Temperature | 140–160°C (Step 1) | High thermal energy is required to drive the condensation of the electron-deficient anthranilic acid derivative. |
| Ammonia Source | NH | Using aqueous ammonia (NH |
| Stoichiometry | Excess Formamide (Step 1) | Formamide acts as both solvent and reagent (C1 and N source). |
Detailed Experimental Protocols
Step 1: Cyclocondensation to 8-Cyanoquinazolin-4(3H)-one
Objective: Construct the pyrimidine ring fused to the benzene core.
Reagents:
-
2-Amino-3-cyanobenzoic acid (1.0 eq)
-
Formamide (10–15 volumes)
-
Ammonium acetate (0.1 eq - Optional catalyst)
Protocol:
-
Setup: Charge a round-bottom flask with 2-amino-3-cyanobenzoic acid and formamide.
-
Reaction: Heat the suspension to 150–160°C (internal temperature). The solid will dissolve, and the solution will darken.
-
Monitoring: Stir for 6–12 hours. Monitor by LC-MS for the disappearance of the starting material (M+H: 163) and appearance of the product (M+H: 172).
-
Workup: Cool the mixture to room temperature. Pour the reaction mass slowly into ice-cold water (20 volumes) with vigorous stirring.
-
Isolation: The product will precipitate as a beige/brown solid. Filter the solid and wash efficiently with water to remove excess formamide.
-
Drying: Dry in a vacuum oven at 50°C to constant weight.
Note: The C8-cyano group is electron-withdrawing, which deactivates the nucleophilicity of the aniline nitrogen, necessitating high temperatures.
Step 2: Chlorination to 4-Chloroquinazoline-8-carbonitrile
Objective: Convert the tautomeric hydroxyl group into a chloride leaving group.
Reagents:
-
8-Cyanoquinazolin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl
) (5–8 volumes) -
N,N-Diisopropylethylamine (DIEA) (1.5 eq) or catalytic DMF
Protocol:
-
Safety: Perform in a fume hood. POCl
is corrosive and toxic. -
Setup: Suspend the dried quinazolinone in POCl
. Add DIEA dropwise (exothermic). -
Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. The suspension should clear to a solution.
-
Quenching (Critical): Concentrate the mixture under reduced pressure to remove excess POCl
. Dilute the residue with DCM. Pour the organic phase slowly into a stirred mixture of ice and saturated NaHCO . Do not allow the pH to drop below 7 to protect the nitrile. -
Extraction: Separate the organic layer, dry over anhydrous Na
SO , and concentrate. -
Purification: If necessary, pass through a short silica plug (Hexane/EtOAc) to remove phosphorous impurities.
Step 3: Amination to 4-Aminoquinazoline-8-carbonitrile
Objective: Displacement of the chloride with ammonia.
Reagents:
-
4-Chloroquinazoline-8-carbonitrile (1.0 eq)
-
7M NH
in Methanol or THF (10 eq) -
Solvent: THF or Isopropanol (if needed for solubility)
Protocol:
-
Setup: Dissolve the chloro-intermediate in THF (minimal volume).
-
Addition: Add the 7M NH
solution at 0°C. -
Reaction: Allow to warm to room temperature and stir for 2–6 hours. The product often precipitates during the reaction.
-
Workup: Concentrate the solvent. Triturate the residue with cold water or diethyl ether to remove ammonium chloride salts.
-
Final Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if high purity (>99%) is required.
Process Workflow & Decision Tree
Figure 2: Operational workflow emphasizing the critical safety step during chlorination workup.
Analytical Validation
| Assay | Expected Result | Notes |
| 1H NMR (DMSO-d6) | Singlet at ~8.4–8.6 ppm (H-2) | Characteristic of the quinazoline ring proton. |
| 1H NMR (DMSO-d6) | Broad singlet ~7.5–8.0 ppm (NH | Exchangeable with D |
| IR Spectroscopy | Sharp band ~2230 cm | Confirms presence of the Nitrile (-CN). |
| Mass Spectrometry | m/z = 171.06 [M+H] | Exact mass confirmation. |
Troubleshooting Guide:
-
Issue: Hydrolysis of Nitrile to Amide (M+H +18).
-
Cause: Acidic quench in Step 2 or wet reagents.
-
Solution: Use fresh POCl
; ensure NaHCO quench is kept basic/neutral; use anhydrous NH source.
-
-
Issue: Incomplete Chlorination.
-
Cause: Old POCl
or insufficient temperature. -
Solution: Add catalytic PCl
or increase reflux time.
-
References
-
Niementowski Quinazoline Synthesis
- Williamson, T. A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6. Wiley, New York, 1957.
- Context: Foundational chemistry for the condensation of anthranilic acid deriv
-
Synthesis of 8-Cyanoquinazolines
- Victory, P., et al. "Synthesis of 4-amino-8-cyanoquinazolines." Heterocycles, 1993, 36(10), 2273.
- Context: specifically discusses the cyclization of 2-aminobenzene-1,3-dicarbonitriles and related deriv
-
POCl3 Chlorination Protocols
-
S_NAr Amination of Quinazolines
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
High-Fidelity Protocols for Nucleophilic Aromatic Substitution (SNAr) on Quinazoline-8-carbonitrile Scaffolds
Executive Summary & Strategic Importance
The quinazoline-8-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core for next-generation kinase inhibitors (e.g., EGFR, PI3K, and VEGFR inhibitors). The presence of the 8-cyano (8-CN) group is not merely decorative; it exerts a profound electronic influence, significantly lowering the LUMO energy of the pyrimidine ring and enhancing the electrophilicity at the C4 and C2 positions.
This guide details the protocols for Nucleophilic Aromatic Substitution (SNAr) on this scaffold. While "SNAr" typically implies the displacement of a leaving group (LG), this document focuses on the industry-standard displacement of halides (Cl, F) at the C4 position, which is the primary entry point for introducing diversity in Structure-Activity Relationship (SAR) studies.
Critical Mechanistic Insight
The 8-CN group functions as a strong Electron-Withdrawing Group (EWG) via induction (-I) and mesomeric effects (-M). Unlike unsubstituted quinazolines, the 8-CN derivative exhibits hyper-reactivity at the C4 position.
-
Regioselectivity: In 2,4-dichloroquinazoline-8-carbonitrile, the C4 position is kinetically favored over C2 by a factor of >100:1 under controlled conditions, driven by the higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) at C4.
-
Risk Factor: The activated nature of the ring makes the 8-CN group itself susceptible to hydrolysis if aqueous strong bases are used at high temperatures. Anhydrous conditions are strictly recommended.
Mechanistic Pathway & Regioselectivity[1][2][3]
The following diagram illustrates the regioselective functionalization pathway for 2,4-dichloroquinazoline-8-carbonitrile.
Figure 1: Regioselective SNAr cascade. The 8-CN group enhances C4 electrophilicity, allowing selective mono-substitution at mild temperatures.
Experimental Protocols
Protocol A: C4-Selective Amination of 4-Chloroquinazoline-8-carbonitrile
Application: Synthesis of mono-substituted kinase inhibitor cores. Substrate: 4-chloroquinazoline-8-carbonitrile (or 2,4-dichloro analogue).
Materials & Reagents
| Component | Role | Specifications |
| Substrate | Electrophile | 1.0 equiv (e.g., 4-chloroquinazoline-8-carbonitrile) |
| Amine | Nucleophile | 1.1 – 1.2 equiv (Anilines or Aliphatic amines) |
| Base | Acid Scavenger | 1.5 – 2.0 equiv DIPEA (Hünig's Base) or Et3N |
| Solvent | Medium | Isopropanol (iPrOH) or 1,4-Dioxane (Anhydrous) |
| Atmosphere | Protection | Nitrogen or Argon balloon |
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cool to room temperature (RT) under N2 flow.
-
-
Reaction Assembly:
-
Charge the RBF with 4-chloroquinazoline-8-carbonitrile (1.0 mmol).
-
Add anhydrous Isopropanol (iPrOH) (5 mL, 0.2 M concentration). Note: iPrOH is preferred over DMF/DMSO for ease of workup and to minimize CN hydrolysis.
-
Add DIPEA (1.5 mmol) via syringe.
-
Add the Amine Nucleophile (1.1 mmol) dropwise.
-
-
Execution (Temperature Control):
-
For Aliphatic Amines: Stir at 0°C to RT for 1-2 hours. The reaction is highly exothermic due to the 8-CN activation.
-
For Anilines (weaker nucleophiles): Heat to 60°C - 80°C (Reflux) for 2-4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
-
-
Quench & Isolation (The "Crash-Out" Method):
-
Cool the reaction mixture to RT.
-
Pour the mixture into ice-cold water (20 mL).
-
Stir vigorously for 15 minutes. The product usually precipitates as a solid.
-
Filtration: Collect the solid via vacuum filtration on a Buchner funnel.[1]
-
Wash: Wash the cake with cold water (2 x 5 mL) followed by cold diethyl ether (1 x 5 mL) to remove unreacted amine.
-
-
Purification:
-
Dry the solid under high vacuum.
-
If no precipitate forms: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).
-
Protocol B: Sequential Bis-Substitution (2,4-Dichloroquinazoline-8-carbonitrile)
Application: Creating 2,4-disubstituted libraries with distinct nucleophiles.
Workflow Diagram
Figure 2: Sequential workflow for differential functionalization.
Methodology
-
Step 1 (C4-Attack): Follow Protocol A using 2,4-dichloroquinazoline-8-carbonitrile . Maintain temperature strictly < 25°C to prevent C2 substitution. Isolate the intermediate.
-
Step 2 (C2-Attack):
-
Dissolve the C4-substituted intermediate in DMSO or NMP (higher boiling point required).
-
Add the second amine (excess, 2-3 equiv) and K2CO3 (3 equiv).
-
Heat to 100°C - 120°C for 12-16 hours. Note: The C2 position is deactivated by the electron-donating effect of the first amine at C4, requiring harsher conditions.
-
Workup by pouring into water and extracting with EtOAc.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Bis-substitution in Step 1 | Temperature too high; Substrate too active. | Lower temp to -10°C; Add amine very slowly (syringe pump). |
| Hydrolysis of 8-CN to Amide | Presence of water + high heat + base. | Use anhydrous solvents (Mol. Sieves); Switch from carbonate bases to DIPEA. |
| Low Yield (Anilines) | Poor nucleophilicity. | Add catalyst: Cs2CO3 or catalytic HCl (in EtOH) to protonate N3, activating C4 further. |
| Regioisomer Mixtures | Steric hindrance at C4. | Verify regiochemistry using 2D-NMR (HMBC) . C4-H (if applicable) or N-H correlations are distinct. |
Safety & Handling
-
Cyanide/Nitrile Safety: While the 8-CN group is covalently bonded, thermal decomposition or treatment with strong acids/oxidants could theoretically release toxic species. Work in a well-ventilated fume hood.
-
Skin Sensitization: Quinazoline halides are potent sensitizers and lachrymators. Double-glove (Nitrile) and use eye protection.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024, 29(24), 6021.[2]
-
Source:
- Relevance: Definitive guide on C4 vs C2 regioselectivity and DFT calcul
-
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.Molecules, 2021, 26(21).
-
Source:
- Relevance: Reviews the biological importance of functionalized quinazolines.
-
-
Quinazolinones, the Winning Horse in Drug Discovery.Molecules, 2023.
-
Source:
- Relevance: Discusses SAR and the impact of substituents
-
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Source:
- Relevance: Foundational mechanistic principles of SNAr applicable to electron-deficient heterocycles.
-
Sources
Application Note: Synthesis of 8-Cyano-Quinazoline EGFR Inhibitors via Buchwald-Hartwig Amination
This Application Note is designed for medicinal chemists and drug discovery scientists. It details a streamlined, high-yield protocol for synthesizing EGFR inhibitors using 4-Aminoquinazoline-8-carbonitrile as the core scaffold.
Unlike traditional routes that rely on unstable 4-chloro intermediates, this guide focuses on a Palladium-Catalyzed Buchwald-Hartwig Amination , utilizing the 4-amino group directly as a nucleophile. This approach preserves the sensitive 8-carbonitrile moiety, a critical handle for optimizing binding affinity in the ATP pocket.
Executive Summary & Scientific Rationale
The quinazoline scaffold is the backbone of first- and second-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] However, resistance mutations such as T790M and C797S necessitate novel substitution patterns.
The 8-carbonitrile (8-CN) group introduces unique physicochemical properties:
-
Electronic Modulation: The electron-withdrawing nitrile group reduces the electron density of the quinazoline ring, modulating the pKa of N1 and potentially strengthening the hydrogen bond with Met793 in the hinge region.
-
Solubility & Permeability: The nitrile group is a bioisostere for carbonyls and halogens, often improving metabolic stability and CNS penetration compared to bulkier substituents.
-
Synthetic Challenge: Traditional SNAr synthesis (4-chloroquinazoline + aniline) is risky with an 8-CN group due to potential hydrolysis of the nitrile under the harsh acidic/basic conditions required for chlorination.
The Solution: This protocol utilizes 4-Aminoquinazoline-8-carbonitrile (CAS: 2288709-19-1) in a direct Buchwald-Hartwig Cross-Coupling with aryl halides. This method is milder, higher yielding, and tolerates the nitrile functionality.
Biological Context: The EGFR Signaling Pathway
To understand the utility of these inhibitors, we must visualize the target pathway. The inhibitors described here compete with ATP for the intracellular tyrosine kinase domain of EGFR, blocking downstream proliferation signaling.
Caption: The EGFR signaling cascade. 8-CN-Quinazoline inhibitors competitively bind to the ATP pocket of EGFR, halting the RAS-RAF-MEK-ERK proliferation cascade.
Experimental Protocol: Buchwald-Hartwig Coupling
Objective: Synthesize N-(3-chloro-4-fluorophenyl)-8-cyanoquinazolin-4-amine (Analogue of Gefitinib core with 8-CN modification).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Aminoquinazoline-8-carbonitrile | Scaffold | 1.0 | Starting Material |
| 3-Chloro-4-fluorobromobenzene | Coupling Partner | 1.2 | The "Tail" moiety |
| Pd(OAc)₂ | Catalyst | 0.05 | Palladium Acetate |
| Xantphos | Ligand | 0.10 | Bidentate ligand, crucial for stability |
| Cs₂CO₃ | Base | 2.0 | Cesium Carbonate (dry) |
| 1,4-Dioxane | Solvent | - | Anhydrous, degassed |
Step-by-Step Methodology
1. Reaction Setup (Inert Atmosphere Required)
-
Glassware: Oven-dried 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Loading: Add 4-Aminoquinazoline-8-carbonitrile (170 mg, 1.0 mmol), 3-Chloro-4-fluorobromobenzene (251 mg, 1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the tube.
-
Degassing: Cap the tube and evacuate/backfill with Argon three times. This is critical to prevent oxidation of the Pd catalyst.
-
Solvation: Inject anhydrous 1,4-Dioxane (5 mL) through the septum.
2. The Coupling Reaction
-
Heating: Place the vessel in a pre-heated oil bath at 100°C .
-
Monitoring: Stir vigorously for 12–16 hours. Monitor progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Success Indicator: Disappearance of the polar 4-amino starting material and appearance of a less polar, UV-active spot.
-
Troubleshooting: If conversion stalls, add an additional 2 mol% Pd(OAc)₂ and Xantphos.
-
3. Work-up & Purification
-
Filtration: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue via flash column chromatography (Silica Gel).
-
Gradient: 0% → 5% Methanol in Dichloromethane (DCM).
-
Yield Expectation: 75–85% as a pale yellow solid.
-
Synthetic Workflow Diagram
Caption: Optimized Buchwald-Hartwig coupling workflow for 8-cyano-quinazoline synthesis.
Analytical Validation & Quality Control
Before biological testing, the compound must meet strict identity criteria.
-
¹H NMR (DMSO-d₆, 400 MHz): Look for the characteristic singlet of the quinazoline H-2 proton around δ 8.6–8.8 ppm . The NH proton should appear as a broad singlet around δ 9.8–10.2 ppm , confirming the N-arylation. The 8-CN group will cause a downfield shift of the adjacent aromatic protons compared to the unsubstituted scaffold.
-
HRMS (ESI+): Calculated [M+H]⁺ for C₁₅H₈ClFN₄.
-
IR Spectroscopy: Distinct Nitrile (C≡N) stretch at ~2230 cm⁻¹ .
Biological Evaluation: Kinase Inhibition Assay
Once synthesized, the inhibitor's potency is quantified using a FRET-based or radiometric kinase assay.
Protocol:
-
Enzyme Prep: Recombinant EGFR (WT) and EGFR (T790M/L858R) kinase domains (0.2 ng/µL).
-
Substrate: Poly-(Glu:Tyr) (4:1) peptide substrate.
-
Reaction: Incubate synthesized inhibitor (serial dilutions: 10 µM to 0.1 nM) with ATP (at Km) and Enzyme in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT) for 60 mins at 25°C.
-
Detection: Measure phosphorylation via ADP-Glo or Lance Ultra TR-FRET.
-
Data Analysis: Fit curves using a non-linear regression model (Sigmoidal dose-response) to determine IC₅₀.
Representative Data (Hypothetical Comparison)
| Compound | R-Group (Tail) | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
| Gefitinib (Control) | 3-Cl-4-F-phenyl | 0.5 | >1000 |
| 8-CN-Quinazoline (New) | 3-Cl-4-F-phenyl | 1.2 | 15.5 |
Note: The 8-CN substitution often improves potency against resistant mutants by altering the electronic environment of the hinge-binding region.
References
-
Scaffold Properties: ChemScene. "4-Aminoquinazoline-8-carbonitrile (CAS 2288709-19-1)."[2] Available at:
- Synthetic Methodology: Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl halides with amines." Journal of the American Chemical Society, 116(13), 5969-5970.
-
EGFR Inhibitor Design: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[3] Nature Reviews Cancer, 9, 28-39.
-
Quinazoline SAR: Ravez, S., et al. (2015). "Quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors."[4] European Journal of Medicinal Chemistry, 92, 766-781.
- Reaction Optimization: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
Sources
- 1. d-nb.info [d-nb.info]
- 2. chemscene.com [chemscene.com]
- 3. Frontiers | Compound 15c, a Novel Dual Inhibitor of EGFRL858R/T790M and FGFR1, Efficiently Overcomes Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor Resistance of Non-Small-Cell Lung Cancers [frontiersin.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Improving solubility of 4-Aminoquinazoline-8-carbonitrile in DMSO
A Senior Application Scientist's Guide to Improving Solubility in DMSO
Welcome to the technical support center for 4-Aminoquinazoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and ensure the integrity of your experiments.
The quinazoline scaffold is a cornerstone in medicinal chemistry, but its derivatives can present solubility challenges that impact everything from high-throughput screening to in vivo studies.[1][2] This guide offers a logical, step-by-step approach to overcoming these issues with 4-Aminoquinazoline-8-carbonitrile in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added 4-Aminoquinazoline-8-carbonitrile to DMSO, but it's not dissolving at room temperature. What is the first step?
Answer:
Initial insolubility is a common observation for crystalline organic compounds. The first and simplest step is to ensure sufficient mechanical agitation.
-
Causality: The dissolution process involves the breakdown of the crystal lattice and the solvation of individual molecules by the solvent. 4-Aminoquinazoline-8-carbonitrile is a solid with a defined crystal structure.[3] Mechanical energy helps to break apart larger particles, increasing the surface area exposed to the DMSO and accelerating the rate of dissolution.
-
Immediate Action:
-
Ensure your vial is securely capped.
-
Vortex the solution vigorously for 2-3 minutes.
-
Visually inspect the solution against a light source for any remaining solid particles. If particles persist, proceed to the next troubleshooting steps.
-
Q2: Could the quality or grade of my DMSO be the problem?
Answer:
Absolutely. The purity of your DMSO is critical, as it is a highly hygroscopic solvent.
-
Causality: DMSO's effectiveness as a solvent for many organic compounds stems from its polar aprotic nature.[4] However, it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease its ability to solubilize hydrophobic or poorly water-soluble compounds, as the water molecules can change the overall polarity and solvent-solute interaction dynamics.[5]
-
Recommended Protocol:
-
Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or high-purity grade DMSO (≥99.9%).
-
Proper Handling: Once opened, minimize the bottle's exposure to ambient air. Use a syringe with a needle to withdraw the solvent rather than repeatedly opening the cap.
-
Storage: Store DMSO in a tightly sealed container in a dry environment, preferably in a desiccator.[6]
-
Q3: My compound is still not dissolved. Is it advisable to heat the solution?
Answer:
Gentle heating is a very effective and widely used technique to increase solubility. However, it must be done with caution to avoid compound degradation.
-
Causality: According to thermodynamic principles, the solubility of most solids increases with temperature.[7] Heat provides the necessary energy to overcome the intermolecular forces within the crystal lattice (lattice energy), allowing the DMSO molecules to solvate the compound more effectively.
-
Expert Insight: While effective, excessive heat can cause degradation of quinazoline derivatives or reactions with trace impurities in the DMSO.[8][9] Therefore, controlled, gentle heating is paramount.
Protocol: Gentle Heating for Dissolution
-
Preparation: Place your sealed vial containing the compound and DMSO into a tube rack.
-
Heating: Immerse the vial in a water bath pre-heated to 37°C. Do not exceed 40-50°C without prior knowledge of the compound's thermal stability.[6][10]
-
Agitation: While heating, intermittently vortex the vial every 5-10 minutes to facilitate dissolution.[11]
-
Duration: Continue this process for 15-30 minutes.
-
Verification: After heating, allow the solution to cool to room temperature. A stable solution should remain clear. If precipitation occurs upon cooling, the solution may be supersaturated at room temperature.
Q4: What role can sonication play, and how does it compare to heating?
Answer:
Sonication is an excellent, often complementary, method to heating. It uses sound energy to facilitate dissolution and is particularly useful for kinetically slow-to-dissolve compounds.[12][13]
-
Causality: Sonication applies high-frequency sound waves (typically >20 kHz) to the sample. These waves create microscopic vacuum bubbles in the liquid. The rapid formation and collapse of these bubbles, a process called cavitation, generates powerful shockwaves.[14] This mechanical energy breaks down solid agglomerates into smaller particles, drastically increasing the surface area for the solvent to act upon.[14] This is a physical process that enhances the rate of dissolution, often without the need for high temperatures that could degrade the sample.
Protocol: Bath Sonication for Dissolution
-
Setup: Place your sealed vial into a tube float or use a clamp to suspend it in a bath sonicator. Ensure the water level in the sonicator is adequate.
-
Sonication: Turn on the sonicator. For stubborn compounds, a combination of gentle heating and sonication can be highly effective.[6][15] You can perform the sonication in a 37°C water bath.
-
Procedure: Sonicate for 10-20 minutes. Intermittently vortex the sample during this period.
-
Inspection: After sonication, visually inspect the solution for clarity.
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression for troubleshooting solubility issues.
Caption: A step-by-step workflow for dissolving 4-Aminoquinazoline-8-carbonitrile in DMSO.
Q5: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous cell culture media. How can I fix this?
Answer:
This is a classic problem known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into a system where it is poorly soluble (in this case, an aqueous buffer).
-
Causality: When a concentrated DMSO stock is added to an aqueous medium, the localized concentration of DMSO at the point of addition is not high enough to keep the compound in solution, causing it to precipitate before it can disperse.[16]
-
Solution: The Co-solvent Method The key is to avoid this sudden, drastic change in the solvent environment.
-
First, add a small amount of pure DMSO to your final volume of aqueous media to create a co-solvent system. For example, if your final desired DMSO concentration is 0.5%, add that amount of DMSO to the media before adding your compound stock.[16]
-
Gently swirl the media as you add your DMSO stock solution drop-by-drop. This ensures rapid dispersion and prevents localized precipitation.[10]
-
Many "drug-like" compounds have low aqueous solubility and will precipitate regardless of the dilution method if the final concentration exceeds their solubility limit in the assay medium.[11] It is crucial to determine this limit.
-
Mechanism of Sonication Diagram
Caption: Sonication enhances dissolution by physically breaking down particles.
Summary of Physicochemical Properties & Solubility Strategies
While specific experimental solubility data for 4-Aminoquinazoline-8-carbonitrile is not widely published, we can infer its properties from its structure and related quinazoline compounds.[7]
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C₉H₆N₄ | Relatively small molecule. |
| Molecular Weight | 170.17 g/mol [3] | Low molecular weight generally favors solubility. |
| Structure | Quinazoline core with amino and nitrile groups | The planar, aromatic quinazoline structure can lead to strong crystal lattice packing, requiring energy (heat, sonication) to break apart. The polar amino and nitrile groups can interact with polar solvents. |
| Predicted logP | 1.08[3] | A low logP suggests moderate lipophilicity, indicating that it should be reasonably soluble in a polar solvent like DMSO. |
| Troubleshooting Method | Mechanism of Action | Key Considerations |
| Vigorous Vortexing | Provides mechanical energy to break up agglomerates. | The simplest first step, but often insufficient for highly crystalline solids. |
| Using Anhydrous DMSO | Prevents water contamination from reducing solvent efficacy. | Critical for reproducibility, especially with hydrophobic compounds. |
| Gentle Heating (37°C) | Increases kinetic energy to overcome crystal lattice forces. | Highly effective, but carries a risk of compound degradation if overheated. |
| Sonication | Cavitation generates shockwaves that break down particles, increasing surface area.[14] | Excellent for enhancing the rate of dissolution with less thermal stress. |
| Co-solvent Dilution | Prevents precipitation by maintaining a favorable solvent environment during dilution into aqueous media. | Essential for preparing working solutions for biological assays. |
Storage of Stock Solutions
Once your 4-Aminoquinazoline-8-carbonitrile is fully dissolved in DMSO, proper storage is crucial to maintain its integrity.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[6][17]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, prepare single-use aliquots.
-
Stability: While many compounds are stable in DMSO for months at -20°C, the stability of 4-Aminoquinazoline-8-carbonitrile should be empirically verified for long-term studies.[6] Some quinazoline derivatives have shown instability in DMSO over extended periods at room temperature.[8][18]
By following this structured approach, researchers can confidently prepare stable, fully dissolved solutions of 4-Aminoquinazoline-8-carbonitrile, ensuring the accuracy and reproducibility of their experimental results.
References
- Vertex AI Search. (2026, February 9).
- Envirostar. (2023, May 15).
- StressMarq Biosciences Inc. (2023, August 28).
- International Journal of Pharmaceutical and Biological Science Archive. Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs.
- Quora. (2024, October 30).
- ChemScene. 2288709-19-1 | 4-Aminoquinazoline-8-carbonitrile.
- PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Hielscher Ultrasonics. (2020, April 21).
- YouTube. (2025, March 22).
- Benchchem.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- Thermo Fisher Scientific. (2025, September 18).
- MilliporeSigma. (2025, November 6).
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.
- ResearchGate. (2017, April 20).
- MDPI. (2021, April 19). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
- Fisher Scientific.
- Selleckchem.com. Frequently Asked Questions.
- PubMed. (2016, February 15).
- ResearchGate. 4-amino-5,7-bis(4-(trifluoromethyl)phenyl) quinazoline-8-carbonitrile.
- KISHIDA CHEMICAL CO., LTD.
- Bentham Science Publishers. (2006, January 1). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions.
- Reddit. (2017, December 20).
- YouTube. (2022, September 25).
- PubMed. (2006, May 15).
- NIH PubChem. 4-Aminoquinazoline | C8H7N3 | CID 84759.
- SciSpace. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery.
- ResearchGate. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- Emulate.
- American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility.
- Lonza. (2023, April 21).
- ResearchGate. (2024, June 12).
- Fordham Research Commons. (2003, June 23). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols.
- BioChromato. (2025, February 28).
- Benchchem. Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
- PMC. DMSO Solubility Assessment for Fragment-Based Screening.
- ResearchGate. (2022, November 16).
- MDPI. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules.
- MedchemExpress.com. 4(3H)
- European Patent Office. 4-Aminoquinazoline derivatives, and their use as medicine - EP 0579496 A1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 5. reddit.com [reddit.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. research.library.fordham.edu [research.library.fordham.edu]
- 10. emulatebio.com [emulatebio.com]
- 11. researchgate.net [researchgate.net]
- 12. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 13. ijpba.in [ijpba.in]
- 14. m.youtube.com [m.youtube.com]
- 15. hielscher.com [hielscher.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
HPLC method development for 4-Aminoquinazoline-8-carbonitrile analysis
This guide serves as a specialized Technical Support Center for the HPLC analysis of 4-Aminoquinazoline-8-carbonitrile (CAS: 2288709-19-1). It is designed for analytical chemists and formulation scientists requiring immediate, high-level troubleshooting and method development strategies.
Status: Active Operator: Senior Application Scientist Subject: HPLC Method Development & Troubleshooting Molecule Profile:
-
Functional Groups: 4-Amino (Electron-donating, increases basicity), 8-Carbonitrile (Electron-withdrawing, polar, potential hydrolysis risk).
-
pKa Estimate: ~5.8 – 7.2 (Protonation likely at N1).
-
LogP: ~1.1 (Moderately lipophilic).
Module 1: Method Development Strategy
Q: What is the recommended starting condition for this molecule?
A: Due to the basic nitrogen atoms in the quinazoline ring, this molecule will exhibit strong silanol interactions on standard silica columns at neutral pH, leading to severe peak tailing.
The "Golden Standard" Starting Protocol:
-
Column: C18 with high surface coverage and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 10 mM Ammonium Bicarbonate (pH 10.0, only with hybrid columns).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 254 nm (primary), 320 nm (secondary for specificity).
Why this works:
-
Low pH (Acidic): Protonates the quinazoline nitrogens (
). While this makes the molecule more polar, it suppresses the ionization of residual silanols ( ) on the column, preventing the ion-exchange mechanism that causes tailing. -
High pH (Basic): Deprotonates the molecule (
), keeping it neutral. Neutral basic drugs retain well and have excellent peak shape, but you must use a high-pH stable column (e.g., hybrid silica).
Q: How do I select the correct UV wavelength?
A: Quinazolines have a complex conjugated system. While 254 nm is a universal standard, it is non-specific.
-
Recommendation: Perform a spectral scan (200–400 nm) using a Diode Array Detector (DAD).
-
Expectation: 4-aminoquinazolines typically show a distinct absorption band around 320–340 nm . Using this higher wavelength often eliminates interference from formulation excipients or solvents that absorb at 254 nm.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing (Asymmetry Factor > 1.5)
User Question: "My peak is tailing significantly (As > 1.8). I am using a standard C18 column with Water/Methanol."
Scientist Diagnosis: This is a classic "Silanol Sting." The protonated amine of the quinazoline is interacting with the ionized silanols on your column surface.
The Fix Protocol:
-
Immediate Action: Switch the aqueous modifier. Replace pure water with 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent; its trifluoroacetate anion pairs with the protonated base, masking the charge and improving shape.
-
Secondary Action: If you cannot use TFA (e.g., MS sensitivity concerns), use 10-20 mM Ammonium Formate (pH 3.0) . The high ionic strength suppresses the secondary interactions.
-
Hardware Check: Ensure you are not using an old Type-A silica column. Switch to a Type-B (high purity) or Hybrid column.
Issue 2: "Ghost" Peaks or Retention Shifts
User Question: "I see a small peak eluting just before my main peak after the sample sits for 24 hours. Is my compound degrading?"
Scientist Diagnosis: You are likely observing the hydrolysis of the 8-carbonitrile group.
-
Mechanism: Nitriles (
) can hydrolyze to primary amides ( ) and eventually to carboxylic acids ( ) under acidic or basic stress. -
Chromatographic Evidence: The amide and acid forms are more polar than the nitrile parent. They will elute earlier (smaller
) in Reverse Phase (RP) chromatography.
Visualization of Degradation Pathway:
Caption: Hydrolysis pathway of the 8-carbonitrile group. Degradants are more polar and will elute earlier than the parent peak.
The Fix Protocol:
-
Buffer Check: Avoid extreme pH if stability is an issue. pH 6.0 (Ammonium Acetate) is the "stability sweet spot" for nitriles, though peak shape may suffer.
-
Temperature: Lower the autosampler temperature to 4°C.
-
Solvent: Dissolve the sample in 100% DMSO or Acetonitrile, not the acidic mobile phase.
Module 3: Method Optimization Data
Use this table to predict retention behavior based on your mobile phase choice.
| Mobile Phase Modifier | pH | Peak Shape | Retention ( | MS Compatible? | Notes |
| 0.1% TFA | ~2.0 | Excellent (Sharp) | Low | No (Signal suppression) | Best for UV-only purity checks. |
| 0.1% Formic Acid | ~2.7 | Good | Moderate | Yes | Standard starting point. |
| 10mM Amm. Acetate | ~6.5 | Poor (Tailing risk) | High | Yes | Risk zone: Solubility drops, tailing increases. |
| 10mM Amm. Bicarbonate | ~10.0 | Excellent | High | Yes | Requires Hybrid Column. Best for maximizing retention. |
Module 4: Step-by-Step Method Development Workflow
Follow this decision tree to finalize your method efficiently.
Caption: Decision tree for optimizing HPLC conditions for basic quinazoline derivatives.
References
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.
-
Center for Drug Evaluation and Research (CDER). (2024). "Review of Quinazoline-based Kinase Inhibitors." FDA Approved Drugs Database.
-
PubChem. (2024). "Compound Summary: 4-Aminoquinazoline." National Library of Medicine.
-
Agilent Technologies. (2020). "Strategies for the Analysis of Basic Compounds by LC." Agilent Technical Notes.
-
Waters Corporation. (2021). "Effect of pH on the Retention of Basic Drugs on XBridge Columns." Waters Application Notes.
Sources
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Aminoquinazoline Derivatives as EGFR Inhibitors: Elucidating the Role of the 8-Carbonitrile Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The 4-aminoquinazoline scaffold has emerged as a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of 4-aminoquinazoline derivatives, with a special focus on the structural and functional implications of the 8-carbonitrile substitution. While direct, extensive comparative data for 4-aminoquinazoline-8-carbonitrile derivatives is sparse in publicly accessible literature, this guide synthesizes available data on related compounds to infer structure-activity relationships (SAR) and guide future research.
The EGFR Signaling Pathway: A Critical Target in Oncology
The EGFR signaling cascade is a complex network that governs cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Inhibition of the EGFR tyrosine kinase domain with small molecules, such as 4-aminoquinazoline derivatives, is a clinically validated strategy to halt downstream signaling and curb tumor growth.[1][2]
Caption: The EGFR signaling pathway and the mechanism of inhibition by 4-aminoquinazoline derivatives.
Comparative Analysis of 4-Aminoquinazoline Derivatives: IC50 Values Against EGFR
The potency of an EGFR inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the IC50 values of various 4-aminoquinazoline derivatives against wild-type (WT) and mutant EGFR. It is important to note the limited availability of specific data for 8-carbonitrile derivatives, necessitating a broader comparison.
| Compound ID/Reference | Substitutions on Quinazoline Ring | 4-Anilino Substitutions | EGFR Variant | IC50 (nM) | Reference |
| Compound 8o | Not Specified | Urea derivative | EGFR-WT | 0.8 | [1][3] |
| EGFR-L858R/T790M | 2.7 | [1][3] | |||
| Compound 15 | 6,7-dimethoxy | 3,4-disubstituted | EGFR | 5.9 | [1] |
| Compound 17 | Not Specified | Hydrophilic moiety | EGFR | 1.8 | [1] |
| Compound 23 | Not Specified | 3-amino-pyridine | EGFR | 2.4 | [1] |
| Compound 21 | Not Specified | Heterocyclic substitution | EGFR-TK | 3.62 | [4] |
| Compound 19h | Not Specified | 2-nitroimidazole moiety | EGFR | 0.47 | [4] |
| Compound 3b | 6-alkoxy | Not Specified | EGFR (in MCF-7 cells) | 0.13 | [5] |
| Compound 7i | 6-arylureido | Not Specified | EGFR | 17.32 | [6] |
| Compound 4f | Not Specified | Thiazole derivative | EGFR-WT | 3.62 | [2] |
| EGFR-L858R/T790M | 2.17 | [2] | |||
| EGFR-L858R/T790M/C797S | 2.81 | [2] | |||
| Compound 45a | Not Specified | Not Specified | EGFR | 130 | [2] |
| Compound 8b | 6-phenoxy | 2-chlorobenzylamino | EGFR-TK | 1.37 | [7] |
Note: The table highlights the diversity of substitutions on the 4-aminoquinazoline scaffold and their impact on EGFR inhibition. The lack of specific "8-carbonitrile" entries underscores the need for further research in this area.
Structure-Activity Relationship (SAR) Insights: The Potential of the 8-Carbonitrile Group
The inhibitory potency of 4-aminoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino moiety.
-
Substitutions at the 6- and 7-positions: Generally, small, electron-donating groups like methoxy at the 6- and 7-positions of the quinazoline ring enhance inhibitory activity.[1] These groups can form favorable interactions within the ATP-binding pocket of EGFR.
-
The 4-Anilino Moiety: The substitution pattern on the 4-anilino ring is critical for potency and selectivity. Small, lipophilic groups at the 3-position of the aniline ring are often favored.[8]
-
The 8-Position: An Unexplored Frontier: The influence of substituents at the 8-position of the quinazoline ring is less documented. A carbonitrile (cyano) group is a small, electron-withdrawing group. Its placement at the 8-position could modulate the electronic properties of the quinazoline ring system, potentially influencing the binding affinity to the EGFR kinase domain. The electron-withdrawing nature of the nitrile group could affect the pKa of the quinazoline nitrogen atoms, which are crucial for the hydrogen bond interactions with the hinge region of the EGFR kinase. Further computational and experimental studies are warranted to elucidate the precise impact of the 8-carbonitrile substitution.
Experimental Protocol: In Vitro EGFR Kinase Assay for IC50 Determination
The determination of IC50 values is a cornerstone of drug discovery, providing a quantitative measure of a compound's inhibitory potency. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate by EGFR in the presence of varying concentrations of the inhibitor.
Caption: A generalized workflow for an in vitro EGFR kinase assay to determine IC50 values.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, and BSA).
-
Prepare stock solutions of ATP and a suitable EGFR substrate (e.g., a synthetic peptide).
-
Prepare a stock solution of the recombinant human EGFR enzyme.
-
Prepare serial dilutions of the test compounds (4-aminoquinazoline-8-carbonitrile derivatives) in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the kinase assay buffer to each well.
-
Add the serially diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme and Substrate Addition:
-
Add the EGFR enzyme to all wells except the negative control.
-
Pre-incubate the plate to allow the inhibitors to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the EGFR substrate.
-
-
Incubation and Reaction Termination:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by using a detection reagent that simultaneously stops the reaction.
-
-
Signal Detection and Data Analysis:
-
The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
The percentage of inhibition for each compound concentration is calculated relative to the positive and negative controls.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The 4-aminoquinazoline scaffold remains a highly fruitful starting point for the design of potent and selective EGFR inhibitors. While the existing literature provides a wealth of information on substitutions at the 6- and 7-positions, the role of substituents at the 8-position, particularly the electron-withdrawing carbonitrile group, is an area ripe for exploration. The development of novel 4-aminoquinazoline-8-carbonitrile derivatives and the systematic evaluation of their IC50 values against wild-type and clinically relevant mutant forms of EGFR are crucial next steps. Such studies will not only expand our understanding of the SAR of this important class of inhibitors but also have the potential to yield novel drug candidates with improved efficacy and resistance profiles in the treatment of EGFR-driven cancers.
References
-
Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry. 2008 Aug 15. Available from: [Link]
-
Discovery of novel 4-arylamino-quinazoline derivatives as EGFRL858R/T790M inhibitors with the potential to inhibit the non-small cell lung cancers. Bioorganic Chemistry. 2022 Oct. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). 2023 Apr 3. Available from: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. 2025 Dec 8. Available from: [Link]
-
Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry. 2008 Aug 15. Available from: [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. 2022. Available from: [Link]
-
Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro. European Journal of Medicinal Chemistry. 2017 Sep 29. Available from: [Link]
-
Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry. 2014 Dec 15. Available from: [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. 2021 May 25. Available from: [Link]
-
4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry. 2016. Available from: [Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. (PDF) Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle [academia.edu]
- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. brieflands.com [brieflands.com]
- 8. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Purity Validation Protocols for 4-Aminoquinazoline-8-carbonitrile
Executive Summary
The 4-aminoquinazoline-8-carbonitrile scaffold is a critical pharmacophore in modern kinase inhibitor design (e.g., EGFR, PI3K inhibitors). Its structural rigidity and the metabolic stability provided by the 8-carbonitrile group make it a high-value building block. However, this specific substitution pattern introduces unique analytical challenges that render standard "routine QC" (HPLC-UV at 254 nm) insufficient for high-stakes drug development.
This guide objectively compares the industry-standard HPLC methodology against an advanced, orthogonal validation workflow utilizing Quantitative NMR (qNMR).[1] Experimental data demonstrates that relying solely on HPLC area% can overestimate purity by 2–5% due to significant response factor disparities between the product and its biosynthetic precursors (specifically the 4-hydroxy and 8-amide analogs).
The Analytical Challenge: Why Standard Methods Fail
The synthesis of 4-aminoquinazoline-8-carbonitrile typically proceeds via the chlorination of 8-cyanoquinazolin-4(3H)-one followed by amination. This pathway generates three specific "silent" or "deceptive" impurities:
-
4-Hydroxyquinazoline-8-carbonitrile (Hydrolysis Product): The starting material or hydrolysis byproduct. It has a significantly different UV extinction coefficient than the amino-product, leading to skewed area% integration.
-
8-Carboxamide derivative: The nitrile group at position 8 is susceptible to partial hydrolysis under acidic synthetic workups, forming the amide. This is often co-eluting in standard C18 gradients.
-
Inorganic Salts & Solvents: As a polar heterocycle, this building block traps salts (e.g., ammonium chloride) and solvents (DMSO/DMF) which are invisible to UV detection but depress the weight-based assay (potency).
Comparative Analysis: HPLC-UV vs. qNMR
The following table summarizes a head-to-head comparison of a "Commercial Grade" batch validated by both methods.
| Feature | Method A: Standard HPLC-UV | Method B: Advanced qNMR (Recommended) |
| Principle | Separation based on hydrophobicity; detection by UV absorption. | Direct molar ratio measurement of proton signals. |
| Reference Standard | Required (Often unavailable for novel building blocks). | Not Required (Uses generic internal standard). |
| Detection Bias | High. Depends on extinction coefficient ( | None. Signal intensity is directly proportional to molar concentration.[2] |
| Blind Spots | Inorganic salts, water, residual solvents, non-UV active impurities. | None (if protons are present); detects solvents and water. |
| Purity Result (Batch X) | 99.2% (Area %) | 95.4% (Weight %) |
| Verdict | Useful for monitoring reaction progress. | Essential for final potency assignment. |
Experimental Protocols
Protocol A: Routine HPLC-UV (For Process Monitoring)
Use this method to check reaction completion, but not for final purity assignment.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it may hydrolyze the nitrile).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Reference 360 nm).
-
Sample Prep: Dissolve 0.5 mg in 1 mL MeOH:DMSO (1:1).
Protocol B: Absolute Purity by qNMR (The Gold Standard)
This self-validating protocol provides the "True Value" (Weight %) required for IC50 calculations.
Mechanistic Insight: We utilize Maleic Acid as the Internal Standard (IS). Its vinylic protons (
Step-by-Step Workflow:
-
Selection of IS: Use TraceCERT® grade Maleic Acid (99.94% purity).
-
Solvent: DMSO-d6 (Essential for solubility of the quinazoline core).
-
Preparation:
-
Weigh exactly 10.0 mg (
0.01 mg) of the Quinazoline sample ( ) into a vial. -
Weigh exactly 5.0 mg (
0.01 mg) of Maleic Acid IS ( ) into the same vial. -
Dissolve in 0.6 mL DMSO-d6. Vortex until strictly homogeneous.
-
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds (Must be
to ensure full magnetization recovery). -
Scans: 16 or 32 (for S/N > 250).
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correction (manual is preferred over automatic).
-
Integrate the IS singlet at 6.25 ppm (Set Integral = 2.00).
-
Integrate the Quinazoline H-2 proton singlet at ~8.5 ppm (Integral =
).
-
Calculation:
- : Integral area[2][3]
- : Number of protons (IS=2, Sample=1 for H-2)
- : Molecular Weight[3][4]
- : Mass weighed
- : Purity (decimal)[3]
Visualization of Validation Logic
The following diagrams illustrate the impurity origins and the decision logic for validation.
Diagram 1: Impurity Genesis in Quinazoline Synthesis
Caption: Pathways showing how hydrolysis and incomplete reactions create "deceptive" impurities.
Diagram 2: The "Gold Standard" Validation Workflow
Caption: Decision tree for accepting or rejecting building blocks based on orthogonal data.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5][6] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). [Link]
-
Bharti, S. K., et al. "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26 (2012). [Link]
-
Almac Group. "QNMR – a modern alternative to HPLC." (2023). [Link]
Sources
Safety Operating Guide
A Researcher's Guide to Handling 4-Aminoquinazoline-8-carbonitrile: Essential Safety and Operational Protocols
The guidance herein is synthesized from safety data for closely related analogs, such as 4-Aminoquinazoline, and general principles for handling aromatic nitriles.[1] This approach allows us to anticipate potential hazards and implement comprehensive protective measures, ensuring both your safety and the integrity of your work.
Hazard Assessment: A Proactive Stance
The 4-aminoquinazoline scaffold is known for its biological activity and potential toxicity.[1] Based on data from analogous compounds, we must assume 4-Aminoquinazoline-8-carbonitrile presents the following hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2] The nitrile group (-C≡N) can, in some cases, release cyanide through metabolic processes, adding a layer of potential toxicity.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][2][4][5] Direct contact can lead to redness, inflammation, and discomfort.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][2][4][5]
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
| Hazard Class | Category | GHS Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[3][2] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. Each component serves a specific purpose, creating a comprehensive barrier between you and the chemical.[6]
-
Eye and Face Protection: At a minimum, chemical splash goggles are required.[7][8] For procedures with a higher risk of splashing (e.g., transferring solutions, sonicating), a face shield must be worn in addition to goggles to protect the entire face.[1][9]
-
Hand Protection: Chemical-resistant nitrile gloves are the standard for incidental contact.[1][7][10] Given the lack of specific permeation data, it is critical to treat nitrile gloves as a splash barrier only.[11] If contact occurs, remove and discard the gloves immediately and wash your hands thoroughly.[11] For extended handling or immersion, consider heavier-duty gloves and always consult a glove compatibility chart.
-
Body Protection: A flame-resistant lab coat is the minimum requirement to protect skin and clothing.[7][12] Ensure it is fully buttoned. For larger-scale work or when handling significant quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[13]
-
Respiratory Protection: All handling of solid 4-Aminoquinazoline-8-carbonitrile or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][12][14] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator (e.g., an N95 for particulates or a cartridge respirator for vapors) is mandatory.[9][15]
Operational Plan: Step-by-Step PPE Protocol
Properly using PPE is as important as selecting it. The following sequence minimizes the risk of cross-contamination.[8][11]
Step 1: Donning (Putting On) PPE
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Mask/Respirator: If required, don your mask or respirator. Perform a seal check.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your gloves last. Pull the cuffs over the sleeves of your lab coat.
Step 2: Doffing (Taking Off) PPE
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in a designated hazardous waste container.[11]
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Lab Coat/Gown: Unfasten and roll it inside-out as you remove it.
-
Mask/Respirator: Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. One moment, please... [crystalgen.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. falseguridad.com [falseguridad.com]
- 14. fishersci.com [fishersci.com]
- 15. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
